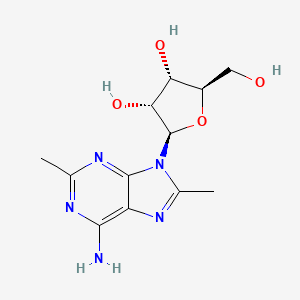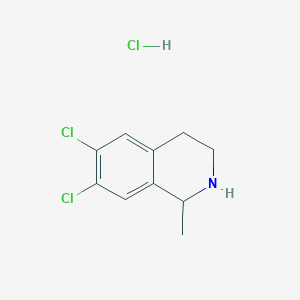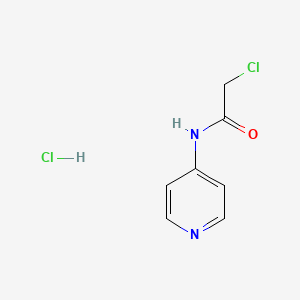
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Overview
Description
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a modified nucleoside found in RNA. It is characterized by the addition of methyl groups at the 2nd and 8th positions of the adenosine molecule. This compound is known for its role in various biological processes, particularly in the regulation of RNA function and stability .
Mechanism of Action
Target of Action
2,8-Dimethyladenosine is an adenosine analogue . It has been shown to act as a smooth muscle vasodilator and inhibit cancer progression . It is also involved in the control of ribosomal RNA (rRNA) but its role in β-cells or type 2 diabetes remains to be identified .
Mode of Action
2,8-Dimethyladenosine interacts with its targets by acting as an adenosine analogue . Adenosine analogues have been shown to inhibit cancer progression
Biochemical Pathways
It is known that adenosine analogues can affect various biochemical pathways, including those involved in smooth muscle vasodilation and cancer progression
Result of Action
Biochemical Analysis
Biochemical Properties
2,8-Dimethyladenosine plays a crucial role in biochemical reactions, primarily due to its structural similarity to adenosine. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it acts as a smooth muscle vasodilator and has been shown to inhibit cancer progression . The interaction of 2,8-Dimethyladenosine with adenosine receptors and other nucleoside transporters is pivotal in mediating its effects. These interactions often involve binding to specific sites on the enzymes or receptors, altering their activity and, consequently, the biochemical pathways they regulate.
Cellular Effects
The effects of 2,8-Dimethyladenosine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2,8-Dimethyladenosine has been observed to affect the proliferation and invasion of cancer cells by interacting with specific mRNA modifications . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 2,8-Dimethyladenosine exerts its effects through several mechanisms. It binds to adenosine receptors, leading to the activation or inhibition of downstream signaling pathways. This binding can result in changes in enzyme activity, such as the inhibition of certain methyltransferases involved in RNA modifications . Furthermore, 2,8-Dimethyladenosine can influence gene expression by modifying the stability and translation of mRNAs, thereby affecting protein synthesis and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dimethyladenosine can change over time. Studies have shown that this compound is relatively stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to 2,8-Dimethyladenosine can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,8-Dimethyladenosine vary with different dosages in animal models. At lower doses, it may act as a vasodilator and exhibit anti-cancer properties. At higher doses, it can cause toxic or adverse effects, such as disruptions in normal cellular functions and metabolic imbalances . Threshold effects have been observed, indicating that there is a fine balance between therapeutic and toxic doses of 2,8-Dimethyladenosine.
Metabolic Pathways
2,8-Dimethyladenosine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate nucleoside metabolism. It can affect metabolic flux and alter the levels of various metabolites . For instance, its interaction with adenosine deaminase and other enzymes can influence the synthesis and degradation of nucleotides, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,8-Dimethyladenosine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate its uptake and localization within different cellular compartments . The distribution of 2,8-Dimethyladenosine can affect its accumulation and activity, influencing its overall biochemical and cellular effects.
Subcellular Localization
2,8-Dimethyladenosine is localized in various subcellular compartments, where it exerts its effects on cellular function. Its localization is often directed by targeting signals and post-translational modifications that guide it to specific organelles . This subcellular distribution is crucial for its activity, as it allows 2,8-Dimethyladenosine to interact with specific biomolecules and participate in localized biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve selective methylation at the 2nd and 8th positions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific methyltransferases catalyze the methylation of adenosine. This approach is advantageous due to its specificity and efficiency in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the gain of electrons or hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like ammonia or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Scientific Research Applications
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol has several applications in scientific research:
Chemistry: Used as a model compound to study methylation processes and nucleoside modifications.
Biology: Plays a role in the regulation of RNA stability and function, making it a subject of interest in RNA biology.
Medicine: Investigated for its potential role in disease mechanisms, particularly those involving RNA modifications.
Industry: Used in the development of nucleoside analogs for therapeutic applications
Comparison with Similar Compounds
Similar Compounds
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
Uniqueness
(2R,3R,4S,5R)-2-(6-Amino-2,8-dimethyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific methylation pattern, which distinguishes it from other adenosine analogs. This unique structure allows it to interact differently with RNA and RNA-binding proteins, leading to distinct biological effects .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2,8-dimethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-4-14-10(13)7-11(15-4)17(5(2)16-7)12-9(20)8(19)6(3-18)21-12/h6,8-9,12,18-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMBEEFIKCGALL-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C2C(=N1)N(C(=N2)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1459171.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine hydrochloride](/img/structure/B1459172.png)

![Octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1459177.png)
![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)




![Diethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine dihydrochloride](/img/structure/B1459187.png)
amine dihydrochloride](/img/structure/B1459190.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)
